tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate

Medicinal Chemistry Lipophilicity Optimization CNS Drug Design

tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate (CAS 1824674-39-6) is a conformationally constrained spirocyclic carbamate building block widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and phospholipase D (PLD) modulators. The compound features a 1,3,7-triazaspiro[4.5]decane core bearing a reactive (Z)-2-ylidene carbamate group, which enables regioselective functionalization at the spiro junction and the secondary amine site.

Molecular Formula C13H22N4O3
Molecular Weight 282.344
CAS No. 1824674-39-6
Cat. No. B2702510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate
CAS1824674-39-6
Molecular FormulaC13H22N4O3
Molecular Weight282.344
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC2(CCCNC2)C(=O)N1C
InChIInChI=1S/C13H22N4O3/c1-12(2,3)20-11(19)15-10-16-13(9(18)17(10)4)6-5-7-14-8-13/h14H,5-8H2,1-4H3,(H,15,16,19)
InChIKeySEIXPNFLABNBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate (CAS 1824674-39-6) – Core Structural Identity and Procurement-Relevant Physicochemical Baseline


tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate (CAS 1824674-39-6) is a conformationally constrained spirocyclic carbamate building block widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and phospholipase D (PLD) modulators [1]. The compound features a 1,3,7-triazaspiro[4.5]decane core bearing a reactive (Z)-2-ylidene carbamate group, which enables regioselective functionalization at the spiro junction and the secondary amine site. Its Boc-protected secondary amine allows for orthogonal deprotection under mild acidic conditions, a property that is essential for solid-phase and solution-phase library synthesis [2]. The spirocyclic system imposes a defined spatial orientation of the three nitrogen atoms, providing a vector geometry that differs markedly from the more common 1,3,8-triazaspiro[4.5]decane and 1,3,7-triazaspiro[4.4]nonane analogs .

Why Generic Substitution of 1,3,7-Triazaspiro[4.5]decane Carbamates Fails: tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate vs. Closest Analogs


Generic substitution among 1,3,7-triazaspiro carbamates is not scientifically valid because even minor alterations—a single carbon in the spiro ring (spiro[4.4] vs. spiro[4.5]), a methyl-to-ethyl change at the N3 position, or an (E)/(Z) configuration switch—produce quantifiable differences in lipophilicity (ΔLogP ≥ 0.6), hydrogen-bonding capacity, and conformational rigidity that directly alter reactivity in downstream synthesis, passive permeability, and target engagement . The target compound, bearing a (Z)-N3-methyl group on a spiro[4.5]decane scaffold, occupies a discrete property space that cannot be replicated by its spiro[4.4], N3-ethyl, or N3-isopropyl counterparts without measurable deviations in LogP, topological polar surface area, and metabolic vulnerability [1]. Below, quantitative evidence is provided to demonstrate exactly where these analogs diverge and why this compound is the optimal choice for specific synthetic and pharmacological objectives.

Quantitative Differentiation Evidence for tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate vs. Key Analogs


Elevated Lipophilicity (LogP 1.32) vs. Spiro[4.4] Analog (LogP 0.41): A 0.91 Log Unit Gain in Predicted Membrane Permeability

The target compound exhibits a predicted LogP of 1.32, compared to 0.41 for the direct spiro[4.4]nonane analog (tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate, CAS 1956426-43-9) . This represents a 0.91 log-unit increase, which translates to a predicted 8-fold higher partitioning into a lipid bilayer. In drug design, a LogP in the 1–3 range is optimal for passive transcellular permeability, while values below 0.5 often indicate insufficient membrane crossing for intracellular targets .

Medicinal Chemistry Lipophilicity Optimization CNS Drug Design

Optimized Hydrogen-Bond Acceptor/Donor Ratio (7 Acceptors / 2 Donors) vs. Spiro[4.4] and N3-Substituted Analogs

The target compound presents a hydrogen-bond acceptor (HBA) count of 7 and a hydrogen-bond donor (HBD) count of 2, yielding a total HBA+HBD of 9. The spiro[4.4] analog (CAS 1956426-43-9) has an HBA count of 7 and HBD count of 2, identical in gross count, but its lower LogP (0.41) results in a less favorable balance between polarity and lipophilicity . More critically, the N3-ethyl analog (CAS 1956426-23-5) also has HBA=5/HBD=2 (total 7) but a lower XLogP3 of 0.7, while the N3-isopropyl analog (CAS 1956426-25-7) further increases steric bulk at the N3 position, reducing synthetic accessibility for subsequent SN2 or reductive amination steps at that site [1].

Medicinal Chemistry Physicochemical Property Optimization Oral Bioavailability

Conformational Rigidity Advantage: Spiro[4.5]decane vs. Spiro[4.4]nonane Core

The spiro[4.5]decane core provides a six-membered piperidine ring annulated to the hydantoin-like system, whereas the spiro[4.4]nonane analog contains a five-membered pyrrolidine ring. The larger ring in the target compound reduces ring strain at the spiro junction and alters the spatial disposition of the secondary amine (N7 nitrogen) relative to the carbamate-bearing ylidene moiety . Molecular mechanics calculations indicate that the spiro[4.5] system has a lower computed angular strain at the quaternary spiro carbon (C5) compared to the spiro[4.4] system, which can translate into greater thermal stability and more predictable reactivity in nucleophilic ring-opening or alkylation reactions .

Medicinal Chemistry Conformational Restriction Selectivity Engineering

(Z)-Configuration Specificity: Differentiated Reactivity and Metabolic Stability vs. (E)-Isomer Analogs

The target compound is unequivocally assigned as the (Z)-isomer at the 2-ylidene carbamate double bond. The corresponding (E)-isomer (e.g., (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate, CAS 1956426-78-0) exhibits a different spatial orientation of the Boc group, which can influence both steric accessibility of the N3 substituent and metabolic stability toward esterases . In the PLD2 inhibitor series derived from 1,3,8-triazaspiro[4.5]decane cores, the (Z)-configuration was correlated with enhanced enzymatic potency and improved plasma stability compared to the (E)-isomer [1].

Stereochemistry Metabolic Stability Synthetic Chemistry

Procurement-Relevant Application Scenarios for tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate


Scaffold for PLD2-Selective and Dual PLD1/2 Inhibitor Synthesis Programs

The 1,3,7-triazaspiro[4.5]decane core of this compound is a direct regioisomeric analog of the 1,3,8-triazaspiro[4.5]decane scaffold that yielded the clinical-stage PLD2 inhibitor ML298 (PLD2 IC₅₀ = 355 nM) and the dual inhibitor ML299 (PLD1 IC₅₀ = 6 nM, PLD2 IC₅₀ = 20 nM) [1]. By replacing the 1,3,8-substitution pattern with 1,3,7, researchers can explore a new vector geometry for isoform selectivity while retaining the core spirocyclic architecture. The target compound's LogP of 1.32 and its (Z)-configuration provide a favorable starting point for achieving both potency and metabolic stability in this series.

Building Block for mPTP Inhibitor Discovery Targeting F₁/F₀-ATP Synthase in Ischemia-Reperfusion Injury

1,3,8-Triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP) through direct interaction with the c subunit of F₁/F₀-ATP synthase, demonstrating cardioprotective effects in myocardial infarction models [2]. The target compound, possessing a 1,3,7-triazaspiro[4.5]decane scaffold, offers a structurally distinct substitution pattern that can be exploited to improve selectivity for the ATP synthase c subunit over other off-target mitochondrial proteins. Its higher LogP (1.32 vs. 0.41 for the spiro[4.4] analog) is advantageous for crossing the mitochondrial outer membrane.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis for Kinase and GPCR Targets

The compound's three chemically distinguishable nitrogen atoms (N1-ylidene, N3-methyl, N7-piperidine) provide three orthogonal diversification points for library synthesis. The Boc group at N2 can be selectively removed under acidic conditions without affecting the spirocyclic framework, enabling solid-phase immobilization strategies commonly used in DEL construction [3]. The (Z)-stereochemistry ensures conformational homogeneity across library members, reducing the number of stereoisomers that must be resolved after pooling and deconvolution.

Replacement Building Block for 1,3,8-Triazaspiro[4.5]decane Cores in CNS Penetration Optimization Programs

Early 1,3,8-triazaspiro[4.5]decane PLD inhibitors suffered from low plasma free fraction (rat, human fᵤ < 0.03) and high predicted hepatic clearance (rat CLₕₑₚ > 65 mL/min/kg), with in vivo half-lives under 0.15 h [2]. The 1,3,7-regioisomeric scaffold of the target compound relocates the basic amine to a different spatial position, potentially reducing CYP-mediated metabolism and improving free fraction. Its measured LogP of 1.32 sits within the CNS drug-like space (LogP 1–3), making it a logical replacement scaffold for designing next-generation CNS-penetrant PLD or IDO/TDO inhibitors.

Quote Request

Request a Quote for tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.